
Tegafur
Overview
Description
Preparation Methods
FT-207 is synthesized through a series of chemical reactions involving furan and fluorouracil. The synthetic route typically involves the conjugation of furan with fluorouracil under specific reaction conditions . Industrial production methods often involve the use of liver microsomal cytochrome P450 enzymes to bioactivate FT-207 into 5-fluorouracil . The process is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
FT-207 undergoes several types of chemical reactions, including:
Oxidation: FT-207 is oxidized by liver enzymes to produce 5-fluorouracil.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: FT-207 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include liver microsomal enzymes, reducing agents, and nucleophiles. The major products formed from these reactions are 5-fluorouracil and its active metabolites, such as 5-fluoro-deoxyuridine-monophosphate and 5-fluorouridine-triphosphate .
Scientific Research Applications
FT-207 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and metabolic pathways.
Biology: Employed in research on DNA synthesis inhibition and cancer cell proliferation.
Medicine: Widely used in clinical trials and cancer treatment research to evaluate its efficacy and safety.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
FT-207 exerts its effects by being metabolized into 5-fluorouracil in the liver. The active metabolites of 5-fluorouracil inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis. This inhibition leads to decreased thymidine synthesis, reduced DNA synthesis, and disrupted RNA function, ultimately resulting in the cytotoxicity of tumor cells . The molecular targets involved include thymidylate synthase and RNA.
Comparison with Similar Compounds
FT-207 is unique compared to other similar compounds due to its specific prodrug nature and activation pathway. Similar compounds include:
5-Fluorouracil: The active metabolite of FT-207, directly used as a chemotherapeutic agent.
Capecitabine: Another prodrug of 5-fluorouracil, which is activated through a different metabolic pathway.
Uracil: A component of the combination drug tegafur-uracil, which enhances the efficacy of FT-207
FT-207 stands out due to its specific activation by liver enzymes and its ability to provide a controlled release of 5-fluorouracil, leading to potentially reduced side effects and improved therapeutic outcomes.
Biological Activity
Tegafur is an antineoplastic agent primarily used in cancer therapy, particularly for gastrointestinal and lung cancers. It acts as a prodrug, converting into the active metabolite 5-fluorouracil (5-FU) in the body, which is a potent inhibitor of DNA synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound functions as a pyrimidine analogue that interferes with nucleic acid synthesis. Upon administration, it is metabolized to 5-FU, which then exerts its effects through two primary mechanisms:
- Inhibition of Thymidylate Synthase : 5-FU binds to thymidylate synthase (TS) as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forming a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a reduction in thymidine triphosphate (TTP), essential for DNA synthesis .
- Incorporation into RNA : Another metabolite, 5-fluorouridine triphosphate (FUTP), is mistakenly incorporated into RNA, disrupting RNA processing and function .
Uracil is often co-administered with this compound to enhance its efficacy by inhibiting the degradation of 5-FU, thus maintaining higher intracellular levels of the active drug .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption occurs post-oral administration, with peak plasma concentrations reached within 1 to 2 hours .
- Distribution : The volume of distribution is approximately 16 L/m², indicating extensive tissue distribution .
- Metabolism : The primary metabolic pathway involves hepatic enzymes, particularly CYP2A6, which converts this compound into 5-FU. This conversion is crucial for its antitumor activity .
- Elimination : this compound and its metabolites are primarily excreted via urine.
Clinical Efficacy
This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in various cancer types:
Table 1: Clinical Trials Involving this compound
Case Studies
- Adjuvant Chemotherapy for Lung Cancer : A phase III trial indicated that adjuvant chemotherapy with UFT significantly improved overall survival in patients with completely resected stage I adenocarcinoma of the lung. The study enrolled 999 patients and found a statistically significant survival benefit for those receiving UFT compared to observation alone (P=0.04) .
- Combination Therapy in Colorectal Cancer : A randomized phase II trial compared UFT combined with leucovorin and oxaliplatin against UFT alone in high-risk stage II/III colorectal cancer patients. The TEGAFOX regimen showed a three-year disease-free survival rate of 84.2%, significantly higher than the 62.1% observed with UFT alone (P < 0.01) .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Tegafur in cancer treatment, and how does its prodrug design enhance therapeutic efficacy?
this compound functions as a prodrug of 5-fluorouracil (5-FU), requiring enzymatic conversion (via CYP450 hydroxylation) to release 5-FU intracellularly. The active metabolite inhibits thymidylate synthase (TS), blocking 2'-deoxythymidylate (DTMP) synthesis, a critical step in DNA replication . Its prodrug design improves pharmacokinetics by reducing rapid degradation and systemic toxicity compared to direct 5-FU administration, enabling prolonged therapeutic exposure .
Q. What are the standard analytical methods for quantifying this compound and its metabolites in pharmacokinetic studies?
A validated LC-MS/MS method is recommended for simultaneous detection of this compound and 5-FU in plasma. Key parameters include:
- Chromatography : Reverse-phase C18 column with mobile phases of methanol/water (70:30 v/v) and 0.1% formic acid.
- Detection : UV at 254 nm for this compound; tandem mass spectrometry for 5-FU.
Q. How do combination therapies (e.g., S-1 regimen) enhance this compound’s clinical efficacy?
The S-1 regimen combines this compound with gimeracil (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation) and oteracil (to reduce gastrointestinal toxicity). This combination increases 5-FU bioavailability by 50% and reduces adverse events, as demonstrated in phase III trials for advanced gastric cancer (ORR: 41%, PFS: 6.5 months) .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical data, such as paradoxical tumor growth observed in S-180 mouse models treated with this compound?
In S-180 tumor-bearing mice, this compound monotherapy reduced T-lymphocyte proliferation (LYMPH: ↓35%, p<0.05) due to DNA synthesis inhibition, leading to immune suppression and accelerated tumor growth (antitumor rate: -89%). To address this:
- Experimental redesign : Use combination therapies (e.g., with immunomodulators like IL-2) to counteract lymphocyte depletion.
- Endpoint selection : Monitor immune biomarkers (e.g., IL-6, TNF-α) alongside tumor volume to assess immune-tumor dynamics .
Q. What methodological considerations are critical for optimizing this compound combination protocols in phase I clinical trials?
Key considerations include:
- Dose escalation : Start with 20–40 mg/m² this compound + 130 mg/m² oxaliplatin, adjusting based on DLTs (e.g., neutropenia, neuropathy).
- Pharmacokinetic sampling : Collect plasma at 0, 2, 4, 8, and 24 hours post-dose to model AUC and Cmax for 5-FU.
- Biomarker integration : Assess K-ras mutation status (e.g., codon 12/13 mutations) and CK20 mRNA expression to predict response heterogeneity .
Q. How do genetic polymorphisms (e.g., DPYD, TYMS) influence this compound’s therapeutic index, and how should this inform clinical trial stratification?
Polymorphisms in DPYD (e.g., DPYD2A allele) reduce 5-FU clearance, increasing toxicity risk (e.g., grade 3–4 diarrhea: 28% vs. 8% in wild-type). TYMS enhancer region (TSER) polymorphisms (e.g., 2R/3G) correlate with TS expression and resistance. Recommendations:
- Pre-screening : Use PCR-RFLP or NGS for DPYD/TYMS genotyping.
- Stratification : Allocate patients with TYMS 3G/3G to high-dose regimens (e.g., 50 mg/m² this compound) .
Q. What in vitro models best recapitulate this compound’s tumor-selective activity for mechanistic studies?
Use 3D spheroid models of colorectal cancer (e.g., HCT-116 cells) to mimic tumor microenvironment (TME) conditions. Key parameters:
- Hypoxia induction : 1% O₂ to upregulate CYP2A6, enhancing this compound-to-5-FU conversion.
- Co-culture systems : Include fibroblasts and macrophages to study immune-mediated cytotoxicity (e.g., TNF-α release) .
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s antitumor efficacy across preclinical studies?
- Standardization : Use syngeneic models (e.g., CT26 murine CRC) instead of xenografts to reduce genetic variability.
- Data normalization : Express tumor volume as % change relative to baseline, adjusting for immune cell infiltration (flow cytometry).
- Meta-analysis : Pool data from ≥5 independent studies to identify covariates (e.g., dosing schedule, animal sex) influencing outcomes .
Q. What statistical approaches are recommended for analyzing this compound combination therapy trials with time-to-event endpoints?
- Survival analysis : Use Cox proportional hazards models with covariates (e.g., K-ras status, prior therapy).
- Competing risks : Apply Fine-Gray regression for trials where non-cancer mortality exceeds 10%.
- Sample size calculation : For 80% power (α=0.05), recruit ≥120 patients to detect a 3-month PFS improvement .
Properties
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
Record name | SID8139878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
Record name | Tegafur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegafur [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEGAFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.